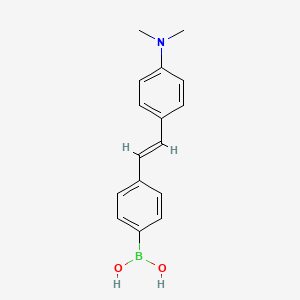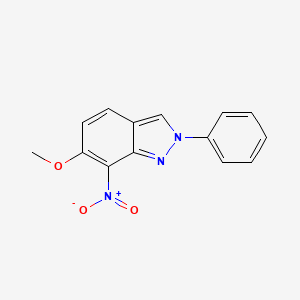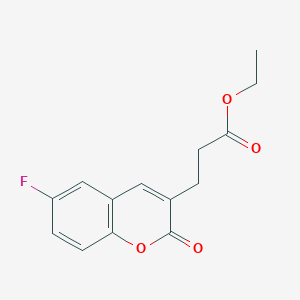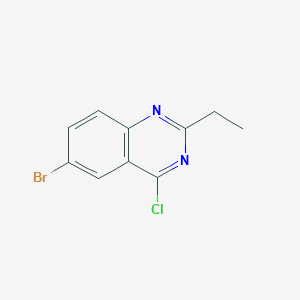
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a dimethylamino-substituted styryl phenyl ring. The presence of both the boronic acid and the dimethylamino groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the reaction of 4-(Dimethylamino)phenylboronic acid with a suitable styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
Major products formed from these reactions include phenols, boronic esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also influence the electronic properties of the compound, enhancing its reactivity in certain reactions .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenylboronic acid: This compound lacks the styryl group but shares similar reactivity due to the presence of the boronic acid and dimethylamino groups.
4-(Diethylamino)phenylboronic acid: Similar to (4-(4-(Dimethylamino)styryl)phenyl)boronic acid but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the styryl and dimethylamino groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C16H18BNO2 |
|---|---|
分子量 |
267.1 g/mol |
IUPAC名 |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h3-12,19-20H,1-2H3/b4-3+ |
InChIキー |
NSJXEEVSFQVCCC-ONEGZZNKSA-N |
異性体SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
正規SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)


![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)




